3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate
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Overview
Description
3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a diazabicyclo nonane core, which is a key element in its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate typically involves multiple steps. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo(3.3.1)nonane-1-carboxylates . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane hydrochloride hydrate involves its interaction with specific molecular targets. The compound’s diazabicyclo nonane core allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-Benzyl-9-(3-(diethylamino)propyl)-3,9-diazabicyclo(331)nonane hydrochloride hydrate is unique due to its specific substitution pattern and the presence of the diethylamino propyl group
Properties
CAS No. |
23462-16-0 |
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Molecular Formula |
C21H43Cl2N3O3 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-(3-benzyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)propyl-diethylazanium;dichloride;trihydrate |
InChI |
InChI=1S/C21H35N3.2ClH.3H2O/c1-3-22(4-2)14-9-15-24-20-12-8-13-21(24)18-23(17-20)16-19-10-6-5-7-11-19;;;;;/h5-7,10-11,20-21H,3-4,8-9,12-18H2,1-2H3;2*1H;3*1H2 |
InChI Key |
ZSYIOODCTFEYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC[NH+]1C2CCCC1CN(C2)CC3=CC=CC=C3.O.O.O.[Cl-].[Cl-] |
Origin of Product |
United States |
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